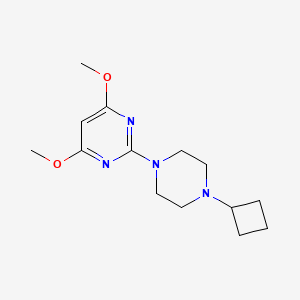![molecular formula C13H18N6O B15122034 5-Methyl-4-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15122034.png)
5-Methyl-4-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a piperazine ring and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the reaction of a hydrazide with an appropriate nitrile under oxidative conditions.
Piperazine Substitution: The oxadiazole derivative is then reacted with a piperazine derivative to form the desired piperazine-substituted oxadiazole.
Pyrimidine Core Formation: The final step involves the formation of the pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with opened oxadiazole rings.
Substitution: Substituted derivatives with various functional groups attached to the piperazine or pyrimidine rings.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-4-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the piperazine and oxadiazole moieties suggests potential activity against a range of diseases, including bacterial infections and cancer.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the oxadiazole moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine
- 5-Methyl-4-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}triazine
- 5-Methyl-4-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}quinazoline
Uniqueness
The uniqueness of 5-Methyl-4-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N6O |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
5-methyl-3-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H18N6O/c1-10-7-14-9-15-13(10)19-5-3-18(4-6-19)8-12-16-11(2)20-17-12/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
FCORBNKAEJNNBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)CC3=NOC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B15121957.png)
![N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15121966.png)
![N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15121971.png)

![N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B15121976.png)
![5-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B15121977.png)
![3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15121984.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15121995.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B15121999.png)
![N,5-dimethyl-N-[1-(quinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B15122001.png)
![3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B15122022.png)
![2-[4-(2-methylpropyl)phenyl]-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B15122023.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15122026.png)
![2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B15122030.png)
